5-Chloro-1-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione
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Overview
Description
5-Chloro-1-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione, also known as NPC-15199, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of pyrimidine derivatives and has a molecular formula of C17H11ClN2O2.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation and migration of cancer cells. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Chloro-1-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione in lab experiments is its potent anti-inflammatory and anti-tumor properties. It has been shown to be effective at low concentrations, making it a promising candidate for further development. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on 5-Chloro-1-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective effects in animal models, and further studies are needed to investigate its potential therapeutic applications in humans. Another area of interest is its potential use in combination therapy with other anti-cancer drugs. It has been shown to enhance the anti-tumor effects of certain drugs, and further studies are needed to investigate its potential synergistic effects. Finally, further studies are needed to investigate the pharmacokinetics and toxicity of this compound in humans, in order to determine its safety and efficacy as a potential therapeutic agent.
Synthesis Methods
The synthesis of 5-Chloro-1-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione involves the reaction of 5-chloro-2,4-dioxypyrimidine with naphthalen-1-ylmethanamine in the presence of a catalyst. This reaction results in the formation of this compound as a white solid, which can be purified through recrystallization.
Scientific Research Applications
5-Chloro-1-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been investigated for its potential use in treating diabetes and neurodegenerative diseases.
properties
IUPAC Name |
5-chloro-1-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-13-9-18(15(20)17-14(13)19)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9H,8H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBOILBPIOBCDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=C(C(=O)NC3=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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